BIS(1,1,2,2-tetrahydroperfluorooctyl) ether
Overview
Description
BIS(1,1,2,2-tetrahydroperfluorooctyl) ether: is a chemical compound with the molecular formula C16H8F26O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to withstand extreme conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BIS(1,1,2,2-tetrahydroperfluorooctyl) ether typically involves the reaction of perfluorooctyl iodide with an appropriate etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond .
Industrial Production Methods: : On an industrial scale, the production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : BIS(1,1,2,2-tetrahydroperfluorooctyl) ether primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .
Common Reagents and Conditions: : Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products: : The major products formed from these reactions depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: : In chemistry, BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is used as a solvent for reactions involving highly reactive species due to its inert nature .
Biology: : In biological research, this compound is used in the study of cell membranes and lipid bilayers because of its ability to mimic the hydrophobic environment of cell membranes .
Medicine: : In medicine, this compound is explored for its potential use in drug delivery systems due to its biocompatibility and stability .
Industry: : Industrial applications include its use as a heat transfer fluid in high-temperature processes and as a lubricant in extreme environments .
Mechanism of Action
The mechanism by which BIS(1,1,2,2-tetrahydroperfluorooctyl) ether exerts its effects is primarily through its interaction with hydrophobic surfaces. The compound’s fluorinated chains interact with hydrophobic regions, stabilizing structures and preventing degradation. This interaction is crucial in applications such as drug delivery, where the compound helps in stabilizing the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane and other perfluorinated ethers .
Uniqueness: : BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is unique due to its longer fluorinated chains, which provide enhanced thermal stability and resistance to chemical reactions compared to shorter-chain perfluorinated ethers .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F26O/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVXEYWUKBXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229135 | |
Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78522-74-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78522-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIS(1,1,2,2-tetrahydroperfluorooctyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078522744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(1,1,2,2-TETRAHYDROPERFLUOROOCTYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H32NG35P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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